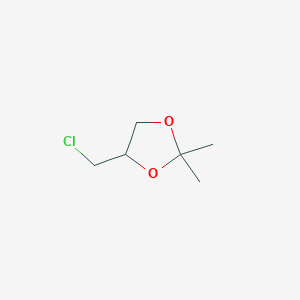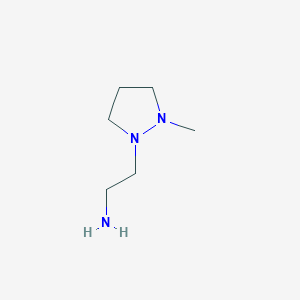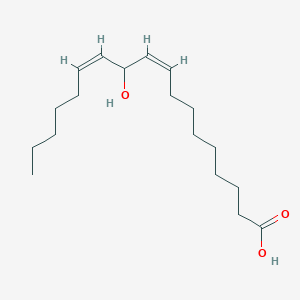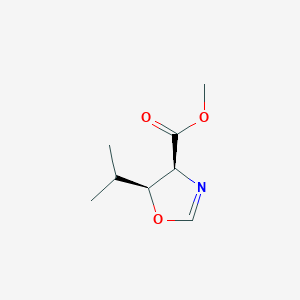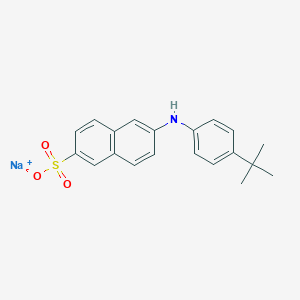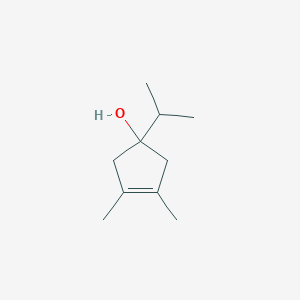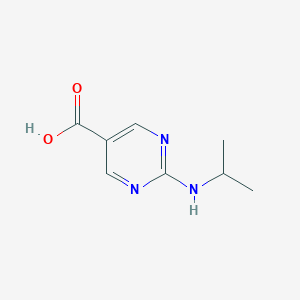
2-(Isopropylamino)pyrimidine-5-carboxylic acid
Overview
Description
“2-(Isopropylamino)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O2 . It has a molecular weight of 181.19 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(Isopropylamino)pyrimidine-5-carboxylic acid” is 1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Isopropylamino)pyrimidine-5-carboxylic acid” are not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects .Physical And Chemical Properties Analysis
“2-(Isopropylamino)pyrimidine-5-carboxylic acid” is a solid compound . It has a molecular weight of 181.19 g/mol . The compound is stored at room temperature .Scientific Research Applications
Metal Complex Synthesis and Characterization
Research has explored the synthesis and characterization of metal complexes using pyrimidine-5-carboxylic (5PCA) acids, demonstrating their utility in developing novel materials with potential applications in catalysis, materials science, and as precursors for the synthesis of complex coordination compounds. These studies involve thermal, spectroscopic (IR, Raman), X-ray, and theoretical (DFT) analysis to elucidate the coordination behavior and stability of these complexes, providing a foundational understanding for further exploration of their properties and applications (Świderski et al., 2019).
Antimicrobial Activity of Pyrimidine Derivatives
The synthesis and evaluation of tetrahydropyrimidine derivatives from 1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promising antimicrobial properties. This research highlights the importance of pyrimidine derivatives in developing new chemotherapeutic agents, with a focus on antibacterial, antifungal, and potentially antiviral activities. The versatility of pyrimidine as a core structure for drug development underscores its significance in medicinal chemistry and drug discovery efforts (Kheder et al., 2011).
Supramolecular Chemistry and Cocrystal Design
In the realm of supramolecular chemistry, studies have focused on the design of cocrystals involving pyrimidine derivatives and various carboxylic acids, revealing insights into the hydrogen bonding and coordination patterns that dictate the formation and stability of these cocrystals. Such research is critical for the development of new materials with tailored properties, including enhanced stability, solubility, or electronic characteristics, which have implications for pharmaceuticals, materials science, and nanotechnology (Rajam et al., 2018).
Photophysical and Photochemical Properties
Investigations into the photophysical and photochemical properties of pyrimidine derivatives are essential for applications in photodynamic therapy, imaging, and as photosensitizers in solar energy conversion. Research in this area has led to the development of pyrimidine-based dyes and complexes with unique light absorption and emission characteristics, opening avenues for their use in dye-sensitized solar cells, optical materials, and as probes for biological imaging (Wu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(propan-2-ylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKCJJIQFAWEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599288 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)pyrimidine-5-carboxylic acid | |
CAS RN |
148741-64-4 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


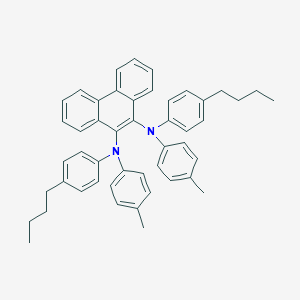
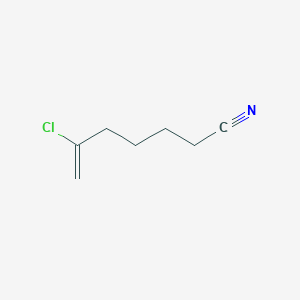
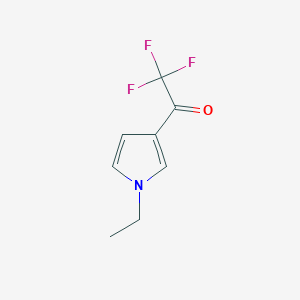
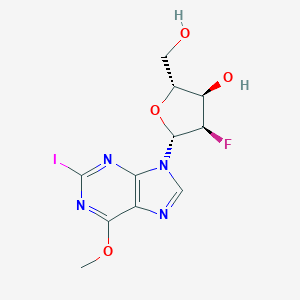
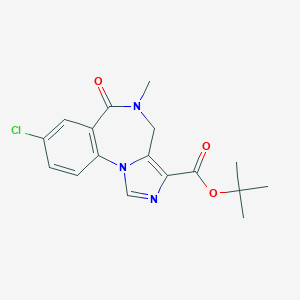
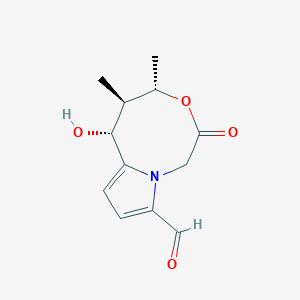
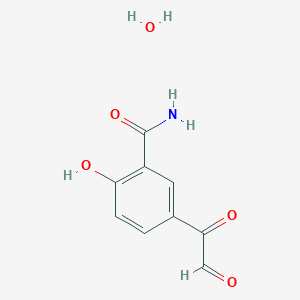
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
